

# The Discontinuation of Landipirdine Clinical Trials: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Landipirdine (also known as SYN120), a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors, was under development for the treatment of cognitive impairment and dementia-related psychosis. The clinical development program for Landipirdine was discontinued in February 2020. This followed the failure of a key Phase IIa clinical trial in patients with Parkinson's disease dementia (PDD) to meet its primary endpoint for cognition. Furthermore, the trial revealed a concerning safety signal, with a worsening of motor symptoms observed in the treatment group. This technical guide provides a comprehensive analysis of the available data and the scientific rationale underpinning the decision to halt the clinical development of Landipirdine.

### Introduction

Landipirdine was developed by Biotie Therapies, which was later acquired by Acorda Therapeutics. The compound's mechanism of action, targeting both the 5-HT6 and 5-HT2A receptors, was hypothesized to offer a dual benefit of improving cognitive function and mitigating neuropsychiatric symptoms, such as psychosis, in dementia. The 5-HT6 receptor is primarily expressed in brain regions associated with learning and memory, and its antagonism is thought to enhance cholinergic and glutamatergic neurotransmission. The 5-HT2A receptor is implicated in the pathophysiology of psychosis, and its blockade is a mechanism of action for



several atypical antipsychotic medications. Despite a promising preclinical rationale, the clinical trial results did not translate into the expected therapeutic benefits.

### **Discontinued Clinical Trials**

The clinical development program for **Landipirdine** included at least two key trials that were ultimately discontinued:

- Phase IIa Study in Parkinson's Disease Dementia (SYNAPSE): This was a multicenter, randomized, double-blind, placebo-controlled proof-of-concept trial (NCT02258152).
- Phase I Study in Cognition Disorders: Publicly available records indicate the discontinuation
  of a Phase I trial for cognition disorders in the USA; however, specific details and a clinical
  trial identifier for this study are not readily available in the public domain.

The primary focus of this guide is the analysis of the publicly available data from the Phase IIa SYNAPSE study, which was pivotal in the decision to discontinue the development of **Landipirdine**.

## **Rationale for Discontinuation**

The discontinuation of the **Landipirdine** clinical trials was primarily driven by the following factors:

- Lack of Efficacy on Primary Cognitive Endpoint: The Phase IIa SYNAPSE study failed to demonstrate a statistically significant improvement in the primary measure of cognition.
- Worsening of Motor Symptoms: A significant safety concern emerged from the SYNAPSE trial, with patients in the **Landipirdine** group experiencing a worsening of motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).

## Phase IIa SYNAPSE Study (NCT02258152) Results

The SYNAPSE study was a 16-week trial that randomized 82 patients with PDD, who were already receiving a stable dose of a cholinesterase inhibitor, to receive either **Landipirdine** (100 mg/day) or a placebo.

**Efficacy Outcomes:** 







The primary efficacy endpoint was the change from baseline in the Cognitive Drug Research (CDR) computerized assessment system Continuity of Attention score. The trial did not show a significant difference between the **Landipirdine** and placebo groups on this measure.[1] Similarly, there was no significant improvement in the key secondary endpoint of Quality of Episodic Memory.[1]

A nominal, unadjusted improvement was observed in the **Landipirdine** group for cognitive activities of daily living, as measured by the Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15), and in apathy/indifference scores on the Neuropsychiatric Inventory (NPI).[1] However, these findings were not sufficient to outweigh the negative primary outcome and the safety concerns.

Safety and Tolerability:

While **Landipirdine** was reported to be adequately tolerated, with similar rates of adverse events (AEs) and treatment discontinuation between the drug and placebo groups, a critical safety issue was the worsening of motor symptoms in the **Landipirdine** group.[1] Nausea and vomiting were also more frequently reported in the treatment arm.[1]

Quantitative Data from the SYNAPSE Study

Detailed quantitative data from the SYNAPSE study, including mean changes from baseline, standard deviations, and p-values for the primary and secondary endpoints, are not fully available in the public domain. The following tables summarize the available information.

Table 1: Key Efficacy Outcomes of the Phase IIa SYNAPSE Study (NCT02258152)



| Outcome Measure                                                                | Landipirdine (n=38)                          | Placebo (n=44)                                    | Result                     |
|--------------------------------------------------------------------------------|----------------------------------------------|---------------------------------------------------|----------------------------|
| Primary Endpoint: Change from Baseline in CDR Continuity of Attention          | No significant<br>difference from<br>placebo | No significant<br>difference from<br>Landipirdine | Not Met                    |
| Key Secondary Endpoint: Change from Baseline in CDR Quality of Episodic Memory | No significant difference from placebo       | No significant<br>difference from<br>Landipirdine | Not Met                    |
| Other Efficacy Measures:                                                       |                                              |                                                   |                            |
| Change from Baseline in PDAQ-15 (Cognitive Activities of Daily Living)         | Nominal Improvement                          | -                                                 | Unadjusted p = 0.029[1]    |
| Change from Baseline in NPI-<br>Apathy/Indifference<br>Score                   | Nominal Improvement                          | -                                                 | Unadjusted p =<br>0.028[1] |

Table 2: Key Safety and Tolerability Findings of the Phase IIa SYNAPSE Study (NCT02258152)

| Adverse Event                        | Landipirdine (n=38)           | Placebo (n=44) |
|--------------------------------------|-------------------------------|----------------|
| Any Adverse Event                    | 74%[1]                        | 77%[1]         |
| Treatment Discontinuation due to AEs | 16%[1]                        | 16%[1]         |
| Nausea and Vomiting                  | More frequent than placebo[1] | -              |
| Worsening of Motor Symptoms (UPDRS)  | Worsening observed[1]         | -              |



# **Experimental Protocols Phase IIa SYNAPSE Study (NCT02258152)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
   16-week proof-of-concept trial.[1]
- Participants: 82 patients with Parkinson's disease dementia (PDD) who were on a stable dose of a cholinesterase inhibitor.
- Intervention: Oral Landipirdine (100 mg/day) or placebo.[1]
- Primary Outcome Measure: Change from baseline in the Cognitive Drug Research (CDR)
   computerized assessment system Continuity of Attention score.[1]
- Key Secondary Outcome Measure: Change from baseline in the CDR Quality of Episodic Memory score.[1]
- Other Outcome Measures:
  - Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
  - Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC)
  - Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15)
  - Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep)
  - Neuropsychiatric Inventory (NPI)
  - Unified Parkinson's Disease Rating Scale (UPDRS) for motor function assessment.[1]

## **Signaling Pathways**

The following diagrams illustrate the proposed signaling pathways of the 5-HT6 and 5-HT2A receptors, the molecular targets of **Landipirdine**.







Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discontinuation of Landipirdine Clinical Trials: A
  Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8593900#the-rationale-for-discontinuing-landipirdine-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com